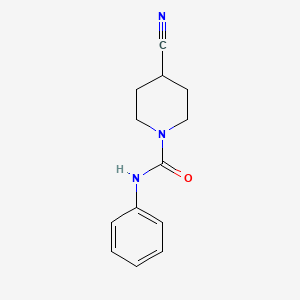
4-cyano-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-phenylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyano-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O, with a molecular weight of approximately 218.26 g/mol. The compound features a piperidine ring, a cyano group, and a phenyl moiety, which contribute to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 218.26 g/mol |
| Structural Features | Piperidine ring, cyano group, phenyl moiety |
This compound is believed to interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Its structural components suggest potential interactions that could lead to anti-inflammatory and analgesic effects, similar to other piperidine derivatives.
Potential Mechanisms:
- Receptor Interaction : The compound may act as a ligand for opioid receptors, specifically the μ-opioid receptor (MOR), which is crucial for pain modulation.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Analgesic Properties
Research has indicated that compounds with similar piperidine structures exhibit significant analgesic activity. For instance, studies have shown that derivatives of N-phenylpiperidine can selectively bind to the MOR, demonstrating potent antinociceptive effects in animal models .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Analgesic Activity : A study focused on the synthesis of N-phenylpiperidine derivatives found that certain modifications led to enhanced binding affinity for the MOR. The lead compound exhibited an ED50 value of 3.1 mg/kg in pain models .
- Anti-tumor Activity : Related compounds have shown promise in inhibiting tumor growth in various cancer cell lines. For example, carbamide derivatives demonstrated cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells .
- Structure-Activity Relationships (SAR) : The introduction of different substituents on the piperidine ring has been studied extensively. Variations in the phenyl moiety or the presence of additional functional groups can significantly alter the biological activity and potency of these compounds .
Summary of Biological Activities
特性
IUPAC Name |
4-cyano-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-10-11-6-8-16(9-7-11)13(17)15-12-4-2-1-3-5-12/h1-5,11H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRQMWJUAVFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














